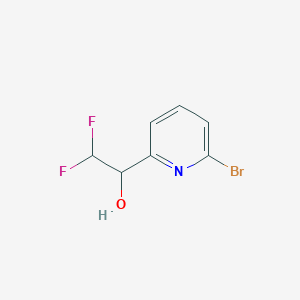

2-Pyridazin-3-yloxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Pyridazin-3-yloxyphenol is a chemical compound with the CAS Number: 1249285-64-0 . It has a molecular weight of 188.19 .

Synthesis Analysis

Pyridazin-3(2H)-one derivatives, which 2-Pyridazin-3-yloxyphenol is a part of, have been synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazine ring, a key component of 2-Pyridazin-3-yloxyphenol, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 2-Pyridazin-3-yloxyphenol, is endowed with unique physicochemical properties . These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .科学的研究の応用

- c-Met Inhibition : 2-Pyridazin-3-yloxyphenol derivatives have shown promising activity as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase . These compounds could potentially be developed into targeted therapies for cancer and other diseases.

- GABA A Modulation : Some derivatives containing the pyridazinone core exhibit allosteric modulating activity on GABA A receptors . This property makes them interesting candidates for neurological drug development.

- Solar Cell Applications : Researchers have incorporated 2-Pyridazin-3-yloxyphenol-based structures into polymers for use in solar cells . These materials contribute to enhancing solar energy conversion efficiency.

- BACE-1 Inhibition : Certain derivatives have demonstrated inhibition of (\beta)-secretase 1 (BACE-1) . BACE-1 plays a crucial role in the production of amyloid-beta peptides associated with Alzheimer’s disease.

Medicinal Chemistry

Polymer Science

Drug Discovery

Synthetic Routes

作用機序

Target of Action

Pyridazinone derivatives, to which 2-pyridazin-3-yloxyphenol belongs, have been reported to interact with a wide range of biological targets . These include enzymes like cyclooxygenase-2 , receptors such as the formyl peptide receptors , and ion channels . The role of these targets varies, but they are often involved in critical physiological processes and pathways.

Mode of Action

Pyridazinone derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyridazinone derivatives inhibit enzyme activity, while others act as agonists or antagonists at receptor sites .

Biochemical Pathways

Pyridazinone derivatives have been reported to impact a wide range of biochemical pathways . These include pathways involved in inflammation, platelet aggregation, hypertension, and more . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Result of Action

Given the diverse range of targets and pathways that pyridazinone derivatives can impact, the molecular and cellular effects are likely to be varied and could include changes in enzyme activity, receptor signaling, and cellular function .

将来の方向性

The pyridazine ring, a key component of 2-Pyridazin-3-yloxyphenol, has unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . This suggests that this compound and its derivatives could be extensively studied for potential therapeutic benefits .

特性

IUPAC Name |

2-pyridazin-3-yloxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZTRDPTMOUHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridazin-3-yloxyphenol | |

CAS RN |

1249285-64-0 |

Source

|

| Record name | 2-(pyridazin-3-yloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)